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Introduction
Delgocitinib, a novel topical therapeutic agent, has emerged as a significant development in the

treatment of inflammatory skin conditions, most notably chronic hand eczema (CHE) and atopic

dermatitis (AD). This technical guide provides an in-depth exploration of the known biological

targets of delgocitinib, its mechanism of action, and the key experimental findings that underpin

its clinical application. It is important to note that the initial query for "Delgrandine" did not yield

any relevant results, and it is highly probable that the intended subject was Delgocitinib.

Core Biological Targets: The Janus Kinase Family
Delgocitinib is a pan-Janus kinase (JAK) inhibitor, meaning it targets multiple members of the

JAK family of non-receptor tyrosine kinases.[1][2] These enzymes are critical components of

intracellular signaling pathways that translate extracellular cytokine signals into transcriptional

changes within the nucleus. The primary biological targets of delgocitinib are:

Janus Kinase 1 (JAK1)

Janus Kinase 2 (JAK2)

Janus Kinase 3 (JAK3)

Tyrosine Kinase 2 (TYK2)
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By inhibiting these kinases, delgocitinib effectively modulates the inflammatory cascades that

are central to the pathophysiology of various dermatological diseases.

Quantitative Analysis of Delgocitinib's Inhibitory
Activity
The potency of delgocitinib against its target kinases has been quantified through various in

vitro assays. The following tables summarize the key inhibitory constants (IC50) and binding

affinities (Ki) derived from enzymatic and cell-based experiments.

Table 1: Enzymatic Inhibitory Activity of Delgocitinib
against JAK Isoforms

Target IC50 (nM) Ki (nM) Assay Type

JAK1 2.8 ± 0.6 2.1 ± 0.3
Recombinant Human

Enzyme Assay

JAK2 2.6 ± 0.2 1.7 ± 0.0
Recombinant Human

Enzyme Assay

JAK3 13 ± 0 5.5 ± 0.3
Recombinant Human

Enzyme Assay

TYK2 58 ± 9 14 ± 1
Recombinant Human

Enzyme Assay

Data sourced from Tanimoto A, et al. Inflamm Res. 2015.[1]

Table 2: Cell-Based Inhibitory Activity of Delgocitinib on
Cytokine-Induced STAT Phosphorylation
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Cytokine STAT Pathway Cell Type IC50 (nM)

IL-2 STAT5 Human T-cells 40 ± 9

IL-6 STAT3 Human T-cells 33 ± 14

IL-23 STAT3 Human T-cells 84 ± 11

GM-CSF STAT5 Human Monocytes 304 ± 22

IFN-α STAT1 Human T-cells 18 ± 3

Data sourced from Tanimoto A, et al. Inflamm Res. 2015.[1]

Mechanism of Action: Inhibition of the JAK-STAT
Signaling Pathway
The therapeutic effects of delgocitinib are mediated through its inhibition of the JAK-STAT

signaling pathway. This pathway is a cornerstone of immune cell activation and inflammatory

responses.
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Figure 1: Delgocitinib's Inhibition of the JAK-STAT Signaling Pathway.

As depicted in Figure 1, the binding of pro-inflammatory cytokines to their receptors on the cell

surface leads to the activation of associated JAKs. These activated JAKs then phosphorylate

STAT proteins. The phosphorylated STATs dimerize and translocate to the nucleus, where they

act as transcription factors, inducing the expression of genes involved in inflammation, pruritus

(itching), and other pathological processes in skin diseases. Delgocitinib competitively binds to

the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of

STATs, thereby downregulating the inflammatory response.[1][2]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

delgocitinib.

Enzymatic Assay for JAK Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant

(Ki) of delgocitinib against recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

Materials:

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

ATP (Adenosine 5'-triphosphate).

Peptide substrate (e.g., a poly(Glu, Tyr) peptide).

Delgocitinib at various concentrations.

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

384-well plates.

Plate reader capable of detecting the phosphorylated substrate (e.g., using a

phosphospecific antibody and a detection reagent).
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Procedure:

Prepare a dilution series of delgocitinib in the assay buffer.

Add the JAK enzyme, peptide substrate, and delgocitinib (or vehicle control) to the wells of a

384-well plate.

Initiate the kinase reaction by adding a predetermined concentration of ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60

minutes).

Stop the reaction by adding a stop solution (e.g., EDTA).

Detect the amount of phosphorylated substrate using a suitable detection method (e.g.,

ELISA-based with a phosphotyrosine-specific antibody or a fluorescence-based method).

Calculate the percentage of inhibition for each delgocitinib concentration relative to the

vehicle control.

Determine the IC50 value by fitting the concentration-response data to a four-parameter

logistic equation.

To determine the Ki value and mode of inhibition, perform the assay with varying

concentrations of both ATP and delgocitinib and analyze the data using Lineweaver-Burk

plots.[1]

Cell-Based Assay for STAT Phosphorylation
Objective: To measure the inhibitory effect of delgocitinib on cytokine-induced phosphorylation

of STAT proteins in primary human immune cells.

Materials:

Isolated primary human T-cells or monocytes.

Recombinant human cytokines (e.g., IL-2, IL-6, IFN-α, GM-CSF).
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Delgocitinib at various concentrations.

Cell culture medium.

Fixation and permeabilization buffers.

Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-

pSTAT1, anti-pSTAT3, anti-pSTAT5).

Flow cytometer.

Procedure:

Culture the primary human cells in appropriate media.

Pre-incubate the cells with various concentrations of delgocitinib or vehicle control for a

specified time (e.g., 1 hour).

Stimulate the cells with a specific cytokine to induce STAT phosphorylation.

After a short incubation period (e.g., 15-30 minutes), fix the cells to preserve the

phosphorylation state.

Permeabilize the cell membranes to allow intracellular antibody staining.

Stain the cells with a fluorescently labeled antibody targeting the phosphorylated form of the

relevant STAT protein.

Analyze the stained cells using a flow cytometer to quantify the level of STAT

phosphorylation in each treatment group.

Calculate the percentage of inhibition of STAT phosphorylation for each delgocitinib

concentration.

Determine the IC50 value by plotting the inhibition data against the delgocitinib concentration

and fitting to a dose-response curve.[1]

Clinical Trial Workflow: DELTA 1 & DELTA 2
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The efficacy and safety of delgocitinib have been established in pivotal Phase 3 clinical trials,

DELTA 1 (NCT04871711) and DELTA 2 (NCT04872101). The general workflow for these trials

is outlined below.

Screening Phase

Randomization

Treatment Phase (16 Weeks)

Assessment

Patient Screening
(Inclusion/Exclusion Criteria)

Randomization (2:1)

Delgocitinib Cream (20 mg/g)
Twice Daily

Delgocitinib Arm

Vehicle Cream
Twice Daily

Vehicle Arm

Primary Endpoint Assessment (Week 16)
Investigator's Global Assessment (IGA) for CHE

Secondary Endpoint Assessment
(e.g., HECSI, Pruritus NRS)

Click to download full resolution via product page

Figure 2: Workflow of the DELTA 1 and DELTA 2 Phase 3 Clinical Trials.

These multicenter, randomized, double-blind, vehicle-controlled trials enrolled adult patients

with moderate to severe chronic hand eczema. Participants were randomized in a 2:1 ratio to

receive either delgocitinib cream 20 mg/g or a vehicle cream, applied twice daily for 16 weeks.

The primary endpoint was the proportion of patients achieving an Investigator's Global
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Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement

from baseline at week 16.

Conclusion
Delgocitinib's therapeutic efficacy in inflammatory skin diseases is firmly rooted in its potent,

multi-targeted inhibition of the JAK family of kinases. By disrupting the JAK-STAT signaling

pathway, delgocitinib effectively dampens the downstream inflammatory cascades driven by a

multitude of pro-inflammatory cytokines. The quantitative data from enzymatic and cell-based

assays, combined with the robust clinical evidence from well-designed trials, establish

delgocitinib as a significant advancement in the topical treatment of chronic hand eczema and

other related inflammatory dermatoses. This in-depth understanding of its biological targets and

mechanism of action provides a solid foundation for its rational use in clinical practice and for

future research in the field of dermatology.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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